Cas no 824943-40-0 ((2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride)

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride structure
824943-40-0 structure
Product Name:(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
Número CAS:824943-40-0
MF:C6H12ClNO3
Megavatios:181.617381095886
MDL:MFCD07776737
CID:68881
PubChem ID:11367379
Update Time:2025-06-15

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • (2S,5R)-5-Hydroxypipecolic acid hydrochloride
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • (2S)-trans-5-Hydroxy-piperidin-2-carbonsaeure,Hydrochlorid
    • (2S)-trans-5-hydroxy-piperidine-2-carboxylic acid,hydrochloride
    • (2S,5R)-5-hydroxypipecolic acid
    • (2S,5R)-5-Hydroxypipecolic acid HCl
    • (2S,5R)-5-hydroxy-piperidine-2-carboxylic acid hydrochloride
    • trans-5-Hydroxy-L-pipecolinsaeure-hydrochlorid
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)- (9CI)
    • AKOS015940999
    • (2S,5R)-5-hydroxypiperidine-2-carboxylicAcidHydrochloride
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
    • 824943-40-0
    • (2S,5R)-5-Hydroxypiperidine-2-carboxylic acid HCl
    • AM9561
    • DTXSID30463669
    • DK-0229
    • MFCD07776737
    • A902405
    • CS-0138320
    • 2-Piperidinecarboxylic acid, 5-hydroxy-, hydrochloride, (2S,5R)-
    • (2S,5R)-5-hydroxy-2-Piperidinecarboxylic acid HCl
    • rel-(2R,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride
    • 880764-00-1
    • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
    • MDL: MFCD07776737
    • Renchi: 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
    • Clave inchi: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
    • Sonrisas: C([C@H]1NC[C@H](O)CC1)(=O)O.Cl

Atributos calculados

  • Calidad precisa: 181.05100
  • Masa isotópica única: 181.0505709g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 69.6Ų

Propiedades experimentales

  • Color / forma: No data available
  • Denso: Not available
  • Punto de fusión: Not available
  • Punto de ebullición: Not available
  • Punto de inflamación: Not available
  • PSA: 69.56000
  • Logp: 0.31470
  • Presión de vapor: Not available

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Información de Seguridad

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride PrecioMás >>

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(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Referencia
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referencia
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Métodos de producción 3

Condiciones de reacción
1.1 1 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
2.2 Reagents: Diisopropylethylamine ;  12 h, rt
3.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referencia
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
2.1 1 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
3.2 Reagents: Diisopropylethylamine ;  12 h, rt
4.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Water Catalysts: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Tetrahydrofuran ;  48 h, rt
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C; 2 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
3.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referencia
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 0 °C
2.2 0 °C; 2 h, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
4.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referencia
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
3.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
4.1 1 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
5.2 Reagents: Diisopropylethylamine ;  12 h, rt
6.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Referencia
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Diisopropylethylamine ;  12 h, rt
2.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referencia
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Lithium triethylborohydride Solvents: Tetrahydrofuran ;  -10 °C; 70 min, -10 °C; -10 °C → 0 °C; 5 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ;  2 h, 25 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Referencia
Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams
Scarpi, Dina; et al, European Journal of Organic Chemistry, 2013, 2013(7), 1306-1317

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Dimethylformamide Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, 115 °C
2.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ;  rt; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1.5 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Referencia
Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid and 6-Substituted Derivatives
Botman, Peter N. M.; et al, Organic Letters, 2004, 6(26), 4941-4944

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
2.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
3.1 1 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
4.2 Reagents: Diisopropylethylamine ;  12 h, rt
5.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
3.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
4.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
5.1 1 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
6.2 Reagents: Diisopropylethylamine ;  12 h, rt
7.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, rt
1.2 24 h, reflux
1.3 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.3 Reagents: Citric acid Solvents: Water ;  pH 3
2.1 Reagents: Ammonium hydroxide Catalysts: Chymotrypsin Solvents: Water ;  24 h, pH 8, 38 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified
2.3 Reagents: Citric acid Solvents: Water ;  pH 3
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
4.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, cooled
5.1 Reagents: Acetic acid ,  Lithium bromide Solvents: Tetrahydrofuran ;  0 °C → rt; 16 h, rt
6.1 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  4 h, rt
7.2 Reagents: Diisopropylethylamine ;  12 h, rt
8.1 Reagents: Hydrochloric acid
Referencia
α-Chymotrypsin and L-acylase aided synthesis of 5-hydroxypipecolic acid via Jacobsen's hydrolytic kinetic resolution of epoxy amino acids
Krishnamurthy, Suvratha; et al, RSC Advances, 2015, 5(64), 52154-52160

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Raw materials

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride Preparation Products

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